molecular formula C7H5N3O2 B7929146 3-nitro-1H-indazole

3-nitro-1H-indazole

Cat. No.: B7929146
M. Wt: 163.13 g/mol
InChI Key: OWIRCRREDNEXTA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

3-nitro-1H-indazole belongs to the indazole class of compounds, which are bicyclic heterocyclic aromatic organic compounds. An indazole consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The presence of the nitro group (-NO2) at the 3-position of the indazole core significantly influences its electronic properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry. The indazole ring system itself is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net The introduction of a strong electron-withdrawing group like the nitro group at a specific position allows for a wide range of chemical modifications, making nitroindazoles versatile building blocks.

Overview of Academic Research Trajectories

Research into indazole derivatives dates back over a century, with early work focusing on their synthesis and fundamental properties. researchgate.net The study of nitroindazoles, including the 3-nitro isomer, has largely been driven by their utility as synthetic intermediates. Academic research trajectories have predominantly centered on leveraging the reactivity of the nitro-substituted indazole core to build more complex molecules. A significant area of investigation has been in medicinal chemistry, where the this compound moiety serves as a precursor for various pharmacologically active agents, particularly kinase inhibitors for cancer therapy. rsc.org Research has explored how the position of the nitro group affects the biological activity and synthetic accessibility of derivatives. nih.gov

Properties

IUPAC Name

3-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIRCRREDNEXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Nitro 1h Indazole

Indazole Ring System Construction and Functionalization

The construction of the indazole ring system with a nitro group at the C3 position can be achieved through several strategic approaches, including direct functionalization of a pre-formed indazole ring or by cyclization reactions that incorporate the nitro functionality during the ring-forming process.

Direct C-H Nitration Approaches

Direct C-H nitration offers an atom-economical route to 3-nitro-1H-indazoles, avoiding the need for pre-functionalized starting materials.

One reported method involves a radical C3-nitration of 2H-indazoles. This approach utilizes iron(III) nitrate (B79036) in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen as oxidants. researchgate.net While this method has been demonstrated for 2H-indazoles, it highlights the potential for radical pathways in the direct nitration of the indazole core. researchgate.net

Intramolecular C-H Functionalization Strategies

Intramolecular C-H functionalization provides a powerful method for the regioselective synthesis of substituted indazoles. A notable example is the palladium-catalyzed double C(sp²)–H bond functionalization that proceeds through a sequential nitration/cyclization process. rsc.org This transformation starts with a sulfonyl hydrazide, which undergoes chelation-assisted nitration followed by an intramolecular C–N bond formation to yield 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org

Transition-Metal-Catalyzed Annulation Routes

Transition-metal-catalyzed annulation reactions represent a versatile strategy for the construction of the indazole core. researchgate.net While specific examples leading directly to 3-nitro-1H-indazole are not extensively detailed in the reviewed literature, general principles of transition-metal-catalyzed C-H activation and annulation are well-established for indazole synthesis. researchgate.net These reactions often involve the coupling of various nitrogen-containing precursors with functionalized aromatic compounds, where the nitro group could be incorporated either on the aromatic precursor or introduced in a subsequent step. For instance, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes have been shown to produce 1H-indazoles.

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation. A one-pot synthesis of 1-aryl-5-nitro-1H-indazoles has been developed, which involves the formation of an arylhydrazone followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.govmdpi.com This method has been optimized for both two-step and one-pot procedures, providing good to excellent yields. nih.govmdpi.com

Another innovative approach involves a nitroreductase-triggered cascade for indazole formation. rug.nlresearchgate.net In this biocatalytic process, 2-nitrobenzylamine derivatives are converted to reactive nitrosobenzylamine intermediates which then spontaneously cyclize and aromatize to form indazoles. rug.nlresearchgate.net While this has been demonstrated for the formation of the parent indazole, the principle could potentially be adapted for the synthesis of nitro-substituted analogues.

Regioselective Substitution at the C3 Position

The C3 position of the indazole ring is a key site for functionalization, which can significantly impact the biological activity and material properties of the resulting compounds. Halogenation at this position provides a versatile handle for further chemical transformations, such as cross-coupling reactions.

Halogenation Reactions (e.g., Bromination, Iodination, Chlorination)

Regioselective halogenation of nitro-substituted indazoles at the C3 position is a critical transformation for the synthesis of advanced intermediates.

Bromination: The synthesis of 3-bromo-5-nitro-1H-indazole has been achieved with a high yield of 95% by treating 5-nitro-1H-indazole with a bromine solution in N,N-dimethylformamide (DMF). google.com The reaction conditions are mild, making this process suitable for industrial-scale production. google.com

Iodination: The iodination of nitro-indazoles can also be performed regioselectively. For example, 3-iodo-6-nitro-1H-indazole can be prepared and subsequently protected on the N1 nitrogen. nih.gov

Chlorination: The synthesis of 3-chloro-nitro-1H-indazoles has been reported for different isomers. For instance, 3-chloro-5-nitro-1H-indazole can be synthesized and its crystal structure has been determined. nih.govnih.gov Similarly, 3-chloro-6-nitro-1H-indazole is a known compound with established synthesis and characterization data. nih.govimist.maresearchgate.net

Table 1: Halogenation of Nitro-1H-Indazoles at the C3 Position

Halogenation ReactionStarting MaterialReagents and ConditionsProductYieldReference
Bromination5-nitro-1H-indazoleBromine, DMF, -5°C to 40°C3-bromo-5-nitro-1H-indazole95% google.com
Chlorination5-nitro-1H-indazolePotassium hydroxide, Methyl iodide, Acetone3-chloro-1-methyl-5-nitro-1H-indazoleNot specified nih.gov
Chlorination6-nitro-1H-indazoleNot specified in abstract3-chloro-6-nitro-1H-indazoleNot specified nih.govimist.maresearchgate.net

Alkylation and Arylation Methods

The alkylation and arylation of the this compound scaffold are crucial transformations for creating a diverse range of derivatives. Direct alkylation of NH-indazoles typically yields a mixture of N-1 and N-2 substituted products, with the regioselectivity being highly dependent on the reaction conditions and the electronic nature of the substituents on the indazole ring. nih.govbeilstein-journals.org

For this compound, the strong electron-withdrawing nature of the nitro group at the C-3 position significantly influences the outcome of N-alkylation. Studies have shown that specific conditions can favor one regioisomer over the other. For example, using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to achieve marked N-1 regioselectivity for the alkylation of 3-nitro substituted indazole. nih.gov

The table below summarizes the regioselectivity observed in the alkylation of various C-3 substituted indazoles, highlighting the pronounced effect of the 3-nitro group in directing alkylation to the N-1 position under specific conditions.

Table 1: Effect of C-3 Substituent on N-1/N-2 Regioselectivity in Indazole Alkylation Data derived from studies on regioselective N-alkylation of the 1H-indazole scaffold. nih.gov

C-3 SubstituentConditionsN-1 : N-2 Ratio
-NO₂NaH, THF95 : 5
-CO₂MeNaH, THF>99 : <1
-C(CH₃)₃NaH, THF>99 : <1
-HNaH, THF88 : 12

Direct C-H arylation at the C-3 position of the 1H-indazole core has also been developed, typically employing palladium catalysis. nih.govrsc.org While often challenging due to the reactivity of the C-3 position, protocols using specific palladium catalysts and ligands, such as Pd(II)/phenanthroline, have been established for the direct arylation of (1H)indazoles with aryl iodides or bromides. nih.govrsc.org These methods provide a pathway to C-3 arylated indazoles, which are significant structural motifs. nih.gov

Modifications Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo several transformations, the most prominent being its reduction to an amino group. numberanalytics.commasterorganicchemistry.com This reaction is fundamental in organic synthesis as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing amino group, significantly altering the chemical reactivity of the aromatic system. masterorganicchemistry.com

The reduction of aromatic nitro compounds to primary amines can be accomplished through various methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: A common and effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

The reduction process proceeds through several intermediates, typically starting with the formation of a nitroso (-N=O) compound, which is then further reduced to a hydroxylamine (B1172632) (-NHOH) before the final amine (-NH₂) is produced. numberanalytics.com This transformation is a key step in the synthesis of many biologically active indazole derivatives, where the resulting 3-amino-1H-indazole serves as a versatile intermediate for further functionalization.

Reactions with Electrophiles and Nucleophiles

Formaldehyde (B43269) Addition Reactions to the N1 Position

Unsubstituted NH-indazoles, including nitro-substituted derivatives, are known to react with formaldehyde in aqueous acidic solutions. nih.govacs.org This reaction leads to the formation of N-hydroxymethyl derivatives, specifically (1H-indazol-1-yl)methanol compounds. nih.govnih.gov

A detailed study on the mechanism of this reaction revealed that indazole itself, as well as its 4-nitro, 5-nitro, and 6-nitro derivatives, readily react with formaldehyde in aqueous hydrochloric acid to afford the corresponding N1-CH₂OH derivatives. nih.govacs.org However, 7-nitro-1H-indazole was found to be unreactive under the same conditions. nih.gov The mechanism involves the protonated form of formaldehyde as the reactive electrophile. nih.govacs.org Given that the nitro group is strongly electron-withdrawing, its position on the indazole ring significantly influences the nucleophilicity of the ring nitrogens and thus the reactivity towards electrophiles. The reaction proceeds via attack of the N-1 nitrogen of the neutral indazole tautomer on the protonated formaldehyde. nih.gov

The structures of several (1H-indazol-1-yl)methanol derivatives, including those derived from 4-nitro- and 5-nitro-1H-indazole, have been confirmed by X-ray crystallography. acs.org

1,3-Dipolar Cycloaddition Reactions

The this compound scaffold can be functionalized to participate in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. chesci.comwikipedia.org This is typically achieved by first introducing a suitable dipolarophile or a precursor to a 1,3-dipole onto the indazole core, often via N-alkylation. nih.govproquest.com

A prominent application of 1,3-dipolar cycloaddition in the context of nitroindazoles is the synthesis of 1,2,3-triazole derivatives. nih.govnih.gov This is frequently accomplished using the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org The copper(I)-catalyzed version of this reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is particularly valuable as it proceeds with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov

An efficient pathway for this transformation begins with the N-alkylation of a nitroindazole with a molecule containing a terminal alkyne, such as propargyl bromide. nih.gov The resulting N-propargyl-nitro-1H-indazole then serves as the alkyne component in a subsequent cycloaddition reaction with an organic azide, catalyzed by a copper(I) source, to furnish the desired 1,2,3-triazolyl methyl-nitro-1H-indazole derivative with good yields. nih.gov

Alternatively, an N-(2-bromoethyl)nitroindazole can be converted into the corresponding azide, which then acts as the 1,3-dipole in a CuAAC reaction with a terminal alkyne to produce the 1,4-disubstituted triazole product. proquest.com

The table below provides examples of the synthesis of 1,2,3-triazole derivatives from a related nitroindazole precursor.

Table 2: Synthesis of 1,2,3-Triazole Derivatives from 3-chloro-6-nitro-1H-indazole Precursors Data derived from studies on the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives. nih.gov

ReactantsConditionsProductYield
1-(prop-2-yn-1-yl)-3-chloro-6-nitro-1H-indazole + Benzyl azideCuI, Et₃N, THF, reflux1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-chloro-6-nitro-1H-indazole90%
1-(prop-2-yn-1-yl)-3-chloro-6-nitro-1H-indazole + Ethyl 2-azidoacetateCuI, Et₃N, THF, refluxEthyl 2-(4-((3-chloro-6-nitro-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate85%
1-(prop-2-yn-1-yl)-3-chloro-6-nitro-1H-indazole + 1-azido-4-methylbenzeneCuI, Et₃N, THF, reflux3-chloro-1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-6-nitro-1H-indazole82%
Formation of Isoxazoline (B3343090) and Isoxazole (B147169) Derivatives

The synthesis of isoxazole and isoxazoline rings, five-membered heterocyclic structures, can be achieved from nitroindazole precursors through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This powerful method involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkene or alkyne, to construct the heterocyclic ring in a single step. researchgate.netproquest.com

In one documented pathway, derivatives of 3-chloro-6-nitro-1H-indazole are utilized to generate isoxazole-6-nitro-1H-indazole compounds. nih.gov The reaction proceeds via a 1,3-dipolar cycloaddition under thermal and catalytic conditions, demonstrating both periselectivity and regioselectivity. nih.gov Spectroscopic analysis, such as 1H NMR, confirms the formation of the isoxazole ring, with characteristic signals appearing for the isoxazole proton. nih.gov For instance, the 1H NMR spectra for certain synthesized isoxazole-6-nitro-1H-indazole derivatives show a signal at approximately 6.8 ppm, which is attributed to the proton at the 4th position of the isoxazole ring. nih.gov Furthermore, 13C NMR data supports this structure with signals around 105 ppm corresponding to the isoxazolic carbon at the same position. nih.gov

The general mechanism for isoxazole synthesis often involves the in situ generation of nitrile oxides from precursors like aldoximes, which then react with dipolarophiles. nih.gov The reaction of these nitrile oxides with alkynes leads to isoxazoles, while reaction with alkenes yields 2-isoxazolines. researchgate.net Computational studies on similar cycloadditions involving nitro-substituted nitrile oxides suggest that these reactions proceed via a polar, one-step mechanism with high regioselectivity, where the formation of 5-substituted 3-nitro-2-isoxazolines is often favored. mdpi.com

Table 1: Key Data for Isoxazole-6-nitro-1H-indazole Synthesis

Starting Material Reaction Type Key Finding Spectroscopic Evidence Reference
3-chloro-6-nitro-1H-indazole 1,3-Dipolar Cycloaddition Satisfactory yields of isoxazole derivatives were obtained. 1H NMR: Signal at 6.8 ppm (isoxazole H-4). 13C NMR: Signal at 105 ppm (isoxazole C-4). nih.gov

Synthesis of Hybrid Derivative Scaffolds

The this compound core serves as a versatile building block for the creation of complex hybrid molecules, which integrate the indazole moiety with other pharmacologically relevant scaffolds.

A notable class of hybrid compounds are the azetidinone-indazole derivatives. The synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones has been successfully achieved through a multi-step process starting from 6-nitro-1H-indazole. scienceopen.comscielo.brscielo.br

The synthetic sequence is initiated by the reaction of 6-nitro-1H-indazole with 1-bromo-2-chloroethane (B52838) to yield 1-(2-chloroethyl)-6-nitro-1H-indazole. scielo.br This intermediate is then converted to a hydrazone. researchgate.net The final step involves the cyclization of these hydrazones to form the characteristic four-membered β-lactam (azetidinone) ring. scienceopen.comresearchgate.net The formation of the target compounds is confirmed by comprehensive spectroscopic analysis, including IR, 1H NMR, 13C NMR, and mass spectrometry. scielo.br Specifically, the 13C NMR spectra show characteristic signals for the azetidinone ring carbons: N-CH (δ 61.4-65.7 ppm), CH-Cl (δ 50.1-53.5 ppm), and the cyclic carbonyl group (δ 168.1-172.7 ppm). scielo.br

Table 2: Synthetic Scheme for Azetidinone-Indazole Hybrids

Step Reactants Product Purpose Reference
1 6-Nitro-1H-indazole, 1-bromo-2-chloroethane 1-(2-chloroethyl)-6-nitro-1H-indazole Introduction of an ethyl linker scielo.br
2 Step 1 product, Hydrazine (B178648) hydrate 1-(2-Hydrazinoethyl)-6-nitro-1H-indazole Formation of the hydrazine intermediate researchgate.net
3 Step 2 product, Substituted aromatic aldehydes Hydrazone derivatives Creation of the Schiff base precursor researchgate.net
4 Step 3 product, Chloroacetyl chloride, Triethylamine 3-chloro-azetidin-2-one derivatives [2+2] Cycloaddition to form the β-lactam ring scienceopen.comscielo.br

The introduction of aryl groups onto the 1H-indazole nucleus is a significant transformation, often accomplished using palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, in particular, is a highly efficient method for creating C(sp²)–C(sp²) bonds under mild conditions. rsc.org

One approach involves the direct C-3 vinylation of unprotected 3-iodo-5-nitroindazole using a Suzuki-type cross-coupling reaction with pinacol (B44631) vinyl boronate. nih.gov This reaction proceeds in excellent yield (87%) and highlights the reactivity of unprotected nitro-indazole derivatives in such transformations. nih.gov

Another strategy focuses on the synthesis of 1-aryl-5-nitro-1H-indazoles. mdpi.comresearchgate.net This method involves the preparation of arylhydrazones from appropriately substituted carbonyl compounds, followed by a deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to achieve ring closure, with yields ranging from 45% to 90%. mdpi.comresearchgate.net

Furthermore, regioselective arylation at the C7 position has been demonstrated. nih.govrsc.org This process begins with the synthesis of 4-substituted-1H-indazoles from a 4-nitroindazole precursor. nih.gov A regioselective bromination at the C7 position is then carried out, followed by a palladium-mediated Suzuki-Miyaura reaction with various boronic acids to furnish the C7-arylated indazoles in moderate to good yields. nih.gov This illustrates how the position of substituents on the indazole ring can be precisely controlled through a multi-step synthetic sequence. rsc.org

Table 3: Methods for Aryl-Substitution of Nitro-Indazoles

Method Starting Material Position of Arylation Key Reagents Yield Reference
Suzuki-Type Coupling 3-iodo-5-nitro-1H-indazole C-3 (Vinylation) Pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃ 87% nih.gov
SNAr Cyclization Arylhydrazones from nitro-substituted precursors N-1 Base (e.g., K₂CO₃) 45-90% mdpi.comresearchgate.net
Suzuki-Miyaura Coupling 7-bromo-4-sulfonamido-1H-indazole (from 4-nitroindazole) C-7 Aryl boronic acids, Pd catalyst, Base Moderate to Good nih.govrsc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-nitro-1H-indazole, offering insights into the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the identity and purity of this compound. The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, displays characteristic signals for the protons of the indazole ring system. For instance, a reported ¹H NMR spectrum of this compound in DMSO-d₆ showed distinct peaks corresponding to the different protons in the molecule. nih.gov Specifically, a broad singlet is observed for the NH proton, a doublet for the proton at position 4, a doublet for the proton at position 7, and two doublets of doublets for the protons at positions 5 and 6. nih.gov The specific chemical shifts and coupling constants are crucial for distinguishing it from other positional isomers.

Interactive Table: ¹H NMR Data for this compound
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
NH13.93br s-
H48.08d8.2
H77.66d8.2
H57.45dd8.2, 6.8
H67.31dd8.2, 6.8
Data obtained in DMSO-d₆ at 250 MHz nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. While specific data for this compound is not as commonly reported as ¹H NMR data, analysis of related compounds and general principles for substituted indazoles are informative. For instance, in a study involving the synthesis of this compound, ¹³C NMR was used for characterization, although the specific shifts were not detailed in the abstract. nih.gov Generally, the chemical shifts of the carbon atoms in the indazole ring are influenced by the electron-withdrawing nature of the nitro group. The carbon atom at position 3 (C3), directly attached to the nitro group, is expected to show a characteristic downfield shift.

Interactive Table: Representative ¹³C NMR Data for a Substituted Indazole (3-chloro-6-nitro-1H-indazole)
Carbon AtomChemical Shift (ppm)
C3141.2
C3a128.2
C4123.1
C5122.9
C6121.9
C7120.2
C7a110.4
Data for a related compound, 3-chloro-6-nitro-1H-indazole, in CDCl₃. Specific data for this compound may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the this compound molecule. This includes the two nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the nitro group. While specific ¹⁵N NMR data for this compound is scarce in readily available literature, studies on related nitroindazole derivatives highlight its utility. For example, ¹⁵N NMR has been effectively used to differentiate between N-1 and N-2 substituted indazole isomers. benthamdirect.com The chemical shifts of the indazole nitrogens and the nitro group nitrogen would provide valuable information on tautomeric equilibria and electronic distribution within the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound, offering a molecular fingerprint. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. nih.gov Notably, a broad band in the region of 3233 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. nih.gov Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also prominent, typically appearing around 1532 cm⁻¹ and 1386 cm⁻¹, respectively. nih.gov Other bands in the spectrum correspond to C-H stretching, C=C and C=N stretching of the aromatic rings, and various bending vibrations.

Interactive Table: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational Mode
3233N-H stretch
1584Aromatic C=C stretch
1532Asymmetric NO₂ stretch
1490Aromatic C=C stretch
1386Symmetric NO₂ stretch
1289C-N stretch
915C-H out-of-plane bend
787C-H out-of-plane bend
Data from a reported synthesis of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns under ionization. The technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition. While a specific high-resolution mass spectrum for this compound is not widely published, general fragmentation patterns for indazoles are known. Electron impact ionization typically leads to the formation of a molecular ion, which can then undergo fragmentation, such as the loss of the nitro group (NO₂) or other characteristic cleavages of the ring system.

X-ray Crystallography for Solid-State Structural Analysis

Molecular Conformation and Planarity Determination

The core indazole ring system in nitro-indazole derivatives is consistently found to be essentially planar. nih.govnih.goviucr.org For instance, in 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, the indazole unit is planar to within 0.0171 (10) Å. nih.govnih.gov Similarly, the indazole system in 3-chloro-1-methyl-5-nitro-1H-indazole is reported as almost planar, with a maximum deviation from the mean plane of just 0.007 (2) Å. nih.gov

The nitro group attached to the indazole ring typically exhibits near co-planarity with the ring itself. In 3-chloro-1-ethyl-6-nitro-1H-indazole, the dihedral angle between the indazole ring system and the nitro group is only 2.8 (3)°. iucr.org For 1-allyl-3-chloro-5-nitro-1H-indazole, this dihedral angle is slightly larger at 7.9 (3)°. nih.gov In another related compound, 5-nitro-1-(prop-2-yn-1-yl)-1H-indazole, the nitro group is also found to be nearly planar with the indazole moiety. iucr.org This general planarity facilitates electron delocalization across the molecule, influencing its electronic properties and intermolecular interactions.

Table 1: Planarity and Dihedral Angle Data for Nitro-Indazole Derivatives
CompoundIndazole Ring Planarity (Max Deviation, Å)Nitro Group Dihedral Angle (°)Reference
5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole0.0171 (10)6.50 (6) nih.govnih.gov
3-chloro-1-methyl-5-nitro-1H-indazole0.007 (2)- nih.gov
3-chloro-1-ethyl-6-nitro-1H-indazole0.008 (r.m.s.)2.8 (3) iucr.org
1-allyl-3-chloro-5-nitro-1H-indazole-7.9 (3) nih.gov

Intermolecular Hydrogen Bonding Networks in Crystal Packing

The crystal packing of nitro-indazole derivatives is significantly influenced by intermolecular hydrogen bonds. The nitro group's oxygen atoms frequently act as hydrogen bond acceptors, while N-H or C-H groups on the indazole ring or its substituents serve as donors.

In the crystal structures of N-methanol derivatives of nitroindazoles, molecules form dimers through intermolecular O-H···N2 hydrogen bonds. nih.gov Weak C-H···O interactions are also prevalent, linking molecules into extended networks. iucr.orgresearchgate.netimist.ma For example, in 3-chloro-1-ethyl-6-nitro-1H-indazole, weak C-H···O interactions connect molecules into zigzag chains. iucr.org Similarly, molecules of 1-allyl-3-chloro-5-nitro-1H-indazole are interconnected by C-H···O hydrogen bonds, forming zigzag chains that propagate along the b-axis. nih.gov In the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the packing involves weak C—H···O and C—H···Cl hydrogen bonds. researchgate.netimist.ma The presence of both N-H and C-H donors interacting with the nitro group has been observed in related structures. researchgate.net

Table 2: Hydrogen Bond Geometry in Nitro-Indazole Derivatives
CompoundDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)Symmetry OperationReference
1-allyl-3-chloro-5-nitro-1H-indazoleC6-H6···O23.274 (2)146x, -y+3/2, z-1/2 nih.gov
5-nitro-1-(prop-2-yn-1-yl)-1H-indazoleC3-H3···O2--Inversion Dimer iucr.org
(1H-indazol-1-yl)methanol nitro derivativesO-H···N2-149.3 - 172.3Dimer nih.gov

π-π Stacking Interactions in Crystal Packing

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of nitro-indazole derivatives, contributing to the formation of stable, three-dimensional supramolecular architectures. researchgate.net These interactions occur between the electron-rich aromatic rings of the indazole system.

In the crystal structure of 3-chloro-1-ethyl-6-nitro-1H-indazole, weak π–π stacking interactions are observed with centroid–centroid separations of 3.6809 (10) Å and 3.7393 (11) Å, helping to consolidate the packing. iucr.org For 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the crystal packing involves slipped π-stacking of the indazole units. researchgate.netimist.ma In another derivative, oblique stacks are formed along the a-axis direction through π–π stacking interactions between the indazole unit and pendant phenyl rings of adjacent molecules. nih.govnih.gov These interactions, often in conjunction with hydrogen bonds, lead to the formation of complex layered or three-dimensional networks. researchgate.net

Torsion Angle Analysis of Substituent Orientations

In derivatives with substituents at the N1 position, the orientation of these groups relative to the indazole plane is a key structural feature. For 1-allyl-3-chloro-5-nitro-1H-indazole, the allyl group is significantly rotated out of the indazole ring plane, with an N—N—C—C torsion angle of 104.28 (19)°. nih.gov Similarly, the prop-2-yn-1-yl moiety in 5-nitro-1-(prop-2-yn-1-yl)-1H-indazole is twisted out of the plane of the indazole unit by 78.53 (17)°. iucr.org In the case of two independent molecules in the asymmetric unit of 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the allyl substituents show differing orientations, with N—C—C=C torsion angles of -125.4 (16)° and 116.0 (16)°. researchgate.net The torsion angles for the 1-methanol substituent in nitro-indazole derivatives also show specific conformations, with N2–N1–C–O values around 85-86°. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.orgresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified and analyzed.

For 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, Hirshfeld analysis reveals that the most significant contributions to the crystal packing come from H···H (36.3%), O···H/H···O (23.4%), C···H/H···C (13.4%), and N···H/H···N (11.4%) interactions. nih.govnih.gov The red spots on the dnorm surface clearly indicate H···O close contacts corresponding to C—H···O hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic spikes corresponding to specific contact types. iucr.org For this compound, the O···H/H···O contacts appear as distinct spikes, characteristic of hydrogen bonding. nih.goviucr.org Analysis of other derivatives, such as a brominated indole (B1671886), also shows H···O/O···H contacts as a major contributor (24.3%), highlighting the importance of interactions involving oxygen atoms, likely from the nitro group. iucr.org

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Nitro-Indazole Derivative*
Interaction TypeContribution (%)Reference
H···H36.3 nih.gov
O···H / H···O23.4 nih.gov
C···H / H···C13.4 nih.gov
N···H / H···N11.4 nih.gov
C···C7.5 iucr.org
C···N / N···C4.7 iucr.org

*Data for 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the properties of 3-nitro-1H-indazole. By calculating the electron density of the molecule, DFT can accurately predict its geometry, energy, and various spectroscopic parameters.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. schrodinger.comnih.gov

Table 1: Representative Global Reactivity Parameters Derived from HOMO-LUMO Energies This table is illustrative, based on parameters discussed for similar compounds in the literature.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Chemical Potential (µ)(EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from a stable state. irjweb.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. irjweb.com
Electrophilicity Index (ω)µ2 / 2ηMeasures the propensity of a species to accept electrons. irjweb.com

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and 2H-indazole tautomers. researchgate.net The relative stability of these forms is a crucial aspect of their chemistry. For the parent indazole molecule, computational studies using methods such as MP2 and DFT have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.govacs.org The energy difference is calculated to be approximately 15 kJ·mol⁻¹ in the gas phase. nih.govacs.org

The presence and position of substituents can significantly alter this tautomeric equilibrium. nih.govrsc.org Electron-withdrawing groups, such as the nitro group in this compound, can influence the relative energies of the tautomers. Furthermore, the solvent environment plays a role, as intermolecular interactions can selectively stabilize one form over the other. nih.govresearchgate.netorientjchem.org DFT calculations are employed to determine the energies of each tautomer, thereby predicting their equilibrium populations under different conditions. researchgate.netresearchgate.net For example, in some C-nitro-1,2,3-triazoles, the 1H form can become more stable than the 2H form in aqueous solution, highlighting the combined effect of the substituent and solvent. researchgate.net

Table 2: Calculated Relative Stability of Parent Indazole Tautomers

TautomerComputational MethodRelative Energy (kJ·mol⁻¹)Conclusion
1H-IndazoleMP2/6-31G 0 (Reference)1H-tautomer is more stable by ~15 kJ·mol⁻¹. nih.govacs.org
2H-IndazoleMP2/6-31G15

DFT calculations serve as a powerful predictive tool for spectroscopic analysis, aiding in the structural confirmation of synthesized compounds. By computing properties related to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, theoretical data can be compared with experimental results for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govtandfonline.comnih.gov Calculations are often performed using functionals like B3LYP with extensive basis sets such as 6-311++G(d,p). nih.govresearchgate.nettandfonline.com Studies on related nitro-indazole derivatives show that the calculated chemical shifts are generally in good agreement with experimental spectra measured in solvents like DMSO-d₆. tandfonline.com

IR Spectroscopy: Theoretical vibrational frequencies corresponding to FT-IR spectra can also be calculated using DFT. tandfonline.comnih.gov These calculations help in assigning specific vibrational modes (stretching, bending) to the observed absorption bands. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the correlation with experimental data. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements of atoms and molecules over time. uu.nl This technique is invaluable for understanding conformational changes and intermolecular interactions, particularly in complex biological environments.

MD simulations allow for the exploration of a molecule's conformational landscape. For a relatively rigid structure like this compound, this involves analyzing the rotation of substituent groups and minor fluctuations in the heterocyclic ring system. nih.govacs.org The simulation generates a trajectory of atomic coordinates over time, from which preferred conformations and the dynamics of their interconversion can be determined. mdpi.com By analyzing parameters such as torsional angles over the simulation period, researchers can understand the flexibility and conformational preferences of the molecule in different environments. nih.goviu.edu.sa

MD simulations are extensively used to study how a ligand, such as a this compound derivative, interacts with a larger molecule, typically a protein receptor. nih.govnih.gov These simulations can validate docking poses and assess the stability of the ligand-receptor complex over a period of nanoseconds. mdpi.comajchem-a.com

Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD value (typically fluctuating within 1–3 Å) indicates that the complex has reached equilibrium and remains stable throughout the simulation. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues or parts of the ligand. It helps identify which regions of the complex are flexible and which are stable. mdpi.comajchem-a.com

Studies on derivatives like 3-chloro-6-nitro-1H-indazole have used MD simulations to confirm stable binding within the active site of enzymes like Leishmania trypanothione (B104310) reductase. nih.gov The stability is often quantified by calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a measure of the intermolecular affinity. nih.gov These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the stability of the complex. nih.govnih.gov

Table 3: Key Parameters in MD Simulation for Stability Analysis This table summarizes common metrics and their significance as reported in studies of related compounds.

ParameterTypical FindingSignificance
RMSDLow and stable fluctuation (e.g., ~1-3 Å) after an initial rise. nih.govIndicates the ligand-protein complex is structurally stable over the simulation time. mdpi.com
RMSFLow fluctuations in residues at the binding site.Shows that the ligand is held firmly in the active site. ajchem-a.com
Binding Free Energy (MM/GBSA)Favorable (negative) energy value. nih.govQuantifies a strong and stable intermolecular affinity between the ligand and the protein. nih.gov
Hydrogen BondsConsistent formation of H-bonds between ligand and key residues.Highlights critical interactions that anchor the ligand in the binding pocket. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and a protein target. cal-tek.eu

Molecular docking studies have been employed to predict the binding modes of derivatives of this compound against various therapeutic targets. In one such study, a series of 3-chloro-6-nitro-1H-indazole derivatives were investigated as potential antileishmanial agents. tandfonline.comnih.gov The researchers selected Leishmania infantum trypanothione reductase (TryR) as the protein target for the docking studies, as this enzyme has been previously targeted by other indazole derivatives. tandfonline.com

Using the Autodock 4.0 software, the binding modes of the most active compounds were predicted. tandfonline.com The docking protocol was validated by re-docking the original co-crystallized ligand, flavin adenine (B156593) dinucleotide, into the active site of TryR, which reproduced the original pose with a low root-mean-square deviation (RMSD) of 1.16 Å. tandfonline.com The study revealed that the indazole derivatives fit well within the target's binding pocket, with one particular derivative, compound 13, showing a very low net binding energy score, indicating strong and stable binding. tandfonline.com

In a different study focusing on a related compound, 3-phenyl-1H-indazole, molecular docking was used to investigate its interaction with several proteins, including the fat mass and obesity-associated (FTO) protein, human serum albumin (HSA), pepsin, and catalase. nih.gov The results helped to understand the binding specificity and affinity of the indazole scaffold with different protein targets. nih.gov

Table 1: Predicted Binding Affinities of Selected Indazole Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Method
Compound 13 (3-chloro-6-nitro-1H-indazole derivative)Trypanothione Reductase (TryR)-40.02MM/GBSA
3-phenyl-1H-indazoleCatalaseData Not SpecifiedMolecular Docking
3-phenyl-1H-indazoleHuman Serum Albumin (HSA)Data Not Specified
3-phenyl-1H-indazoleFTO ProteinData Not Specified
3-phenyl-1H-indazolePepsinData Not Specified

The stability of a ligand-target complex is determined by a network of intermolecular interactions. Computational studies on this compound derivatives demonstrate that their binding is stabilized by a combination of both hydrophobic and hydrophilic interactions within the target's active site. nih.gov For the 3-chloro-6-nitro-1H-indazole derivatives docked into trypanothione reductase, the intermolecular complex was found to be dominated by van der Waals forces and electrostatic energy. tandfonline.com

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. Such methods have been applied to understand the reactivity of nitro-indazole isomers. nih.gov For instance, theoretical calculations at the B3LYP/6-311++G(d,p) level have been used to study the reaction of various NH-indazoles, including nitro derivatives, with formaldehyde (B43269) in an aqueous hydrochloric acid solution. acs.org

These calculations provide a sound theoretical basis for experimental observations by determining the thermodynamics and energy differences between various tautomers and isomers that can form during a reaction. nih.govacs.org In the case of the reaction with formaldehyde, calculations showed that the 1-substituted isomer was significantly more stable (by 20 kJ·mol⁻¹) than the 2-substituted isomer, explaining the product distribution observed experimentally. acs.org Although no theoretical studies on the specific reaction mechanism of this compound were found, the studies on its isomers (4-, 5-, 6-, and 7-nitro derivatives) establish a clear precedent for using quantum chemistry to predict and rationalize the chemical behavior and synthesis of this class of compounds. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

To refine the predictions from molecular docking, binding free energy calculations are often performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding for a ligand to a biological macromolecule. nih.gov This method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov

Table 2: MM/GBSA Binding Free Energy Components for Compound 13-TryR Complex

Energy ComponentValue (kcal/mol)
Van der Waals EnergyData Not Specified in Snippet
Electrostatic EnergyData Not Specified in Snippet
Polar Solvation EnergyNon-contributing
Non-polar Solvation EnergyContributing
Net Binding Free Energy (ΔG_bind)-40.02

Note: Specific values for Van der Waals and Electrostatic energies were described as dominant contributors but not explicitly quantified in the source snippet. tandfonline.com

Research Applications and Broader Scientific Impact

Role as Synthetic Intermediates in Organic Synthesis

3-nitro-1H-indazole and its analogs serve as crucial intermediates for the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, and the reactive N-H of the pyrazole (B372694) ring allows for a wide range of chemical transformations.

Researchers have utilized derivatives like 3-chloro-6-nitro-1H-indazole as a starting point for creating novel heterocyclic systems. nih.govresearchgate.net An efficient method involves using this chloro-nitro derivative in 1,3-dipolar cycloaddition reactions to produce compounds containing both indazole and other heterocyclic moieties like isoxazoline (B3343090) or 1,2,3-triazole. nih.govnih.govresearchgate.net These reactions can be regioselective, and techniques like click chemistry have been employed to obtain specific triazole regioisomers in high yields (82-90%). nih.govnih.govbg.ac.rs

The indazole core itself can be constructed through various synthetic strategies. One such method is the palladium-catalyzed double C(sp²)-H bond functionalization, which involves a sequential nitration and cyclization process to yield 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.orgresearchgate.net Another approach involves the nitrosation of indole (B1671886) precursors, which rearrange to form 1H-indazole-3-carboxaldehydes. rsc.orgrsc.org These aldehydes are valuable intermediates, as the aldehyde functional group can be readily converted into various other functionalities, expanding the synthetic diversity of 3-substituted indazoles. rsc.org

The versatility of this compound as a synthetic intermediate is summarized in the table below, highlighting its role in various synthetic routes.

Starting Material/IntermediateReaction TypeProduct TypeSignificance
3-chloro-6-nitro-1H-indazole1,3-Dipolar CycloadditionIndazole-isoxazoline/triazole hybridsCreation of complex heterocyclic systems. nih.govnih.gov
Sulfonyl hydrazide derivativePalladium-catalyzed C-H nitration/cyclization3-nitro-1-(phenylsulfonyl)-1H-indazoleDirect functionalization approach to the indazole core. rsc.org
Indole derivativesNitrosation/Rearrangement1H-indazole-3-carboxaldehydesProvides key intermediates for diverse 3-substituted indazoles. rsc.orgrsc.org
3-methyl-6-nitro-1H-indazoleVarious (e.g., reduction, coupling)Pazopanib (anticancer drug)Important building block in pharmaceutical manufacturing. researchgate.net

Contribution to Heterocyclic Scaffold Development in Medicinal Chemistry Research

The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. nih.govresearchgate.netnih.gov this compound contributes significantly to this field by providing a foundational structure for the development of new therapeutic agents. Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antileishmanial, and anti-inflammatory properties. nih.govnih.govresearchgate.netmdpi.com

The development of novel drugs often involves the synthesis of hybrid molecules that combine the indazole scaffold with other pharmacologically important heterocycles. For instance, linking this compound derivatives to a 1,2,3-triazole ring has been a successful strategy. nih.govpensoft.net The triazole ring is known to mimic other functional groups and can enhance biological activity and improve solubility, facilitating strong binding to biological targets. nih.govpensoft.net

In the context of anticancer research, derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their inhibitory activity against various cancer cell lines, such as those for leukemia (K562), lung cancer (A549), and prostate cancer (PC-3). mdpi.com The indazole core is also central to several approved kinase inhibitor drugs, and 1H-indazole-3-carboxaldehydes, derived from this compound precursors, are key for accessing these types of molecules. rsc.orgrsc.org The development of new synthetic methods is crucial for expanding the chemical space for drug discovery, allowing for the creation of diverse functionalized heterocycles. jmchemsci.com

The significance of the this compound scaffold is evident in the development of compounds targeting infectious diseases. Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania parasites, the causative agents of leishmaniasis. nih.govnih.govresearchgate.net These findings underscore the role of the this compound scaffold as a versatile starting point for generating new lead compounds in drug discovery programs. researchgate.net

Applications in Advanced Materials Science Research

While the primary focus of research on this compound has been in the biomedical field, its derivatives are also being explored for applications in materials science, particularly in the development of functional materials.

The properties of certain this compound derivatives make them suitable candidates for surface protection applications. One study investigated 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as a corrosion inhibitor for mild steel in acidic environments. researchgate.net The effectiveness of such an inhibitor relies on its ability to adsorb onto the metal surface, forming a protective layer that prevents contact with corrosive agents. researchgate.net The study found that the inhibition efficiency increased with the concentration of the indazole derivative, suggesting its potential use in protective coatings. researchgate.net The adsorption mechanism, which is key to forming a stable protective film, was found to follow the Langmuir adsorption isotherm. researchgate.net

The electronic characteristics of indazole derivatives are fundamental to their function in materials science. Quantum chemical studies, often using Density Functional Theory (DFT), are employed to understand these properties. researchgate.net In the study of the corrosion inhibitor 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, calculations of electronic parameters helped to explain the experimental results of its inhibitory action. researchgate.net

Furthermore, preliminary research into related indazole-based structures has suggested potential applications in materials chemistry. For example, dipyrazole-fused pyridazines and pyrazines, synthesized from indazole precursors, have shown fluorescence properties that could be harnessed in the design of new optical or electronic materials. researchgate.net While research in this area is still emerging, the tunable electronic nature of the indazole scaffold points toward a promising future for these compounds in the design of advanced materials.

Mechanistic Elucidation of Biological Interactions

Understanding how this compound derivatives interact with biological targets at a molecular level is crucial for rational drug design. This involves detailed studies of enzyme-ligand binding and the mechanisms of inhibition.

Molecular modeling techniques, such as docking and molecular dynamics simulations, are powerful tools for investigating these interactions. Research on the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives has identified the enzyme trypanothione (B104310) reductase (TryR) as a key target. nih.govnih.gov TryR is essential for the survival of the Leishmania parasite.

Docking studies have predicted the binding modes of these indazole derivatives within the active site of TryR, revealing a network of hydrophobic and hydrophilic interactions that contribute to stable binding. nih.govnih.govresearchgate.net Molecular dynamics simulations further confirmed the stability of the enzyme-inhibitor complex in a simulated biological environment. nih.govnih.gov Interestingly, the nature of the heterocyclic ring attached to the indazole core significantly influences inhibitory potency; derivatives containing a triazole ring were found to be more effective inhibitors than those with an oxazoline (B21484) ring. nih.gov

Beyond parasitic diseases, indazole derivatives are known to inhibit other important enzymes. Certain nitro-1H-indazoles are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Additionally, various indazole-based compounds have been developed as potent inhibitors of protein kinases, which are critical targets in cancer therapy. nih.govmdpi.com For example, specific derivatives have shown inhibitory activity against Bcr-Abl, a kinase implicated in chronic myeloid leukemia. nih.gov

The table below summarizes key research findings on the enzyme inhibition by derivatives of this compound.

Indazole Derivative ClassEnzyme TargetOrganism/DiseaseKey Mechanistic Findings
3-chloro-6-nitro-1H-indazole hybridsTrypanothione Reductase (TryR)Leishmania speciesInhibitor binds stably in the enzyme's active site through hydrophobic and hydrophilic interactions; triazole hybrids are particularly potent. nih.govnih.govresearchgate.net
Nitro-1H-indazolesNitric Oxide Synthase (NOS)MammalianActs as an inhibitor of NOS isoforms. nih.gov
1H-indazole-3-amine derivativesBcr-Abl KinaseChronic Myeloid LeukemiaCompound 6o was found to induce apoptosis and affect the cell cycle, potentially through the p53/MDM2 pathway. mdpi.com
1H-indazol-3-amine derivativesBcr-Abl KinaseChronic Myeloid LeukemiaDocking studies indicate a binding mode similar to the established drug Imatinib. nih.gov

Analytical Chemistry Research Applications (e.g., Reference Standards)

In the field of analytical chemistry, particularly in pharmaceutical quality control, highly characterized compounds are essential for ensuring the identity, purity, and quality of medicines. Specific derivatives of nitroindazole, such as 1,3-dimethyl-6-nitro-1H-indazole, are utilized as Pharmaceutical Analytical Impurities (PAI). labmix24.comusp.org These materials serve as reference standards for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). liskonchem.com They allow for the accurate identification and quantification of potential impurities in drug substances and finished pharmaceutical products, which is a critical requirement for regulatory compliance and patient safety. labmix24.comliskonchem.com

Theoretical Investigations in Corrosion Inhibition Mechanisms

Nitro-substituted indazole derivatives have been investigated as effective corrosion inhibitors for metals like mild steel and copper, particularly in acidic environments. jmaterenvironsci.comcarta-evidence.orgnih.gov Theoretical studies, primarily using quantum chemical calculations based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms behind their protective action. jmaterenvironsci.comresearchgate.netresearchgate.net

These computational studies analyze the relationship between the molecular structure of the inhibitor and its efficiency. jmaterenvironsci.comui.edu.ng Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and dipole moments are calculated. jmaterenvironsci.comresearchgate.net A high EHOMO value suggests a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, while a low ELUMO value indicates the molecule's ability to accept electrons from the metal surface. researchgate.net

For derivatives like 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, theoretical calculations support experimental findings that the inhibition occurs through the adsorption of the inhibitor molecule onto the metal surface. jmaterenvironsci.com This adsorption, which follows the Langmuir adsorption isotherm, effectively blocks the active corrosion sites. jmaterenvironsci.comcarta-evidence.org The presence of heteroatoms (N, O) and aromatic rings in the indazole structure facilitates this adsorption process. jmaterenvironsci.com These theoretical investigations provide a molecular-level understanding of the inhibition mechanism, which is crucial for the rational design of new, more effective corrosion inhibitors. researchgate.netui.edu.ng

Table 2: Investigated Nitro-Indazole Derivatives as Corrosion Inhibitors
Compound DerivativeMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazoleMild Steel1.0 M HCl87% at 10-3M jmaterenvironsci.com
2-methyl-6-nitro-2H-indazoleC38 Steel1 M HCl96.49% at 10-3M carta-evidence.orgresearchgate.net
1-ethyl-6-nitro-3a,7a-dihydro-1H-indazoleC38 Steel1 M HCl94.73% at 10-3M carta-evidence.orgresearchgate.net
Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
3-chloro-6-nitro-1H-indazole
3-alkoxy-1-benzyl-5-nitroindazole
2-benzyl-5-nitroindazolin-3-one
Amphotericin B
Triazole
Oxazoline
Isoxazole (B147169)
Indazole-3-carboxamide
1,3-dimethyl-6-nitro-1H-indazole
3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole
2-methyl-6-nitro-2H-indazole
1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole

Q & A

Q. What are the common synthetic routes for 3-nitro-1H-indazole, and what experimental conditions are critical for optimizing yield?

The synthesis of this compound typically involves nitration of indazole precursors or intramolecular cyclization reactions. For example, intramolecular [2+3] cycloaddition strategies using nitro-substituted precursors under controlled temperature (e.g., 80–100°C) and acidic or basic catalysts (e.g., H₂SO₄, KNO₃) are effective . Key parameters include reaction time (8–24 hours), solvent choice (e.g., DMF, acetic acid), and stoichiometric control of nitrating agents to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

  • Melting point determination : 184–188°C (lit. 181–185°C, decomposition in acetic acid) .
  • Spectroscopy : ¹H/¹³C NMR to confirm nitro-group placement (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and IR for NO₂ stretching (~1520 cm⁻¹) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, O percentages (e.g., C₈H₆N₃O₂ requires C 54.86%, H 3.45%, N 23.99%) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are ideal due to moderate solubility in hot ethanol (~50 mg/mL at 70°C) and low solubility in cold water. Slow cooling (1–2°C/min) yields high-purity crystals. Acetone and ethyl acetate are alternatives but may require anti-solvents like hexane .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the nitro-group orientation of this compound?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement reveals bond lengths (e.g., N–O bonds ~1.21–1.23 Å) and angles (O–N–O ~125°), confirming nitro-group planarity with the indazole ring . For example, comparative analysis of this compound derivatives shows torsional angles <5° between the nitro group and indazole plane, indicating minimal steric hindrance . SHELXT automation is recommended for space-group determination .

Q. How can structure-activity relationship (SAR) studies address contradictions in pharmacological data for this compound derivatives?

Contradictions in bioactivity (e.g., variable antimicrobial efficacy) often arise from substituent positioning. Systematic SAR approaches include:

  • Substituent variation : Comparing 3-nitro derivatives with methyl, chloro, or trifluoromethyl groups at C-1 or C-6 positions to assess electronic/steric effects .
  • Pharmacokinetic profiling : Measuring logP (predicted ~1.8 for this compound) to correlate lipophilicity with membrane permeability .
  • Docking simulations : Modeling interactions with targets (e.g., kinase ATP-binding pockets) to rationalize activity discrepancies .

Q. What methodologies are employed to analyze the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~220°C, with mass loss corresponding to NO₂ elimination (observed ~25% mass loss at 250°C). Coupled GC-MS identifies volatile byproducts (e.g., NO, CO₂). Computational methods (DFT) predict activation energies for nitro-group dissociation (~150 kJ/mol) .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, emphasizing Hirshfeld surface analysis to detect intermolecular interactions (e.g., C–H···O bonds) .
  • Contradiction resolution : Triangulate SAR data with computational (e.g., molecular dynamics) and experimental (e.g., IC₅₀ assays) validation .
  • Safety : Nitro compounds require handling in fume hoods due to potential mutagenicity (Ames test recommended) .

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